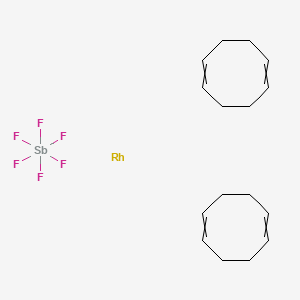
omb protein, Drosophila
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The optomotor-blind protein, commonly referred to as the optomotor-blind protein, is a T-box transcription factor found in the fruit fly, Drosophila melanogaster. This protein plays a crucial role in the development of various tissues and organs in Drosophila, including the central nervous system, wings, and legs . The optomotor-blind protein is involved in the regulation of gene expression during development and is essential for proper patterning and morphogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The optomotor-blind protein is typically studied using genetic and molecular biology techniques rather than chemical synthesis. The gene encoding the optomotor-blind protein can be cloned into an expression vector and introduced into bacterial or insect cell systems for protein production. The expression of the optomotor-blind protein can be induced using specific promoters, and the protein can be purified using affinity chromatography techniques .
Industrial Production Methods: Industrial production of the optomotor-blind protein is not common, as it is primarily used in research settings. large-scale production can be achieved using bioreactors and optimized expression systems. The use of recombinant DNA technology allows for the production of significant quantities of the optomotor-blind protein for research purposes .
Chemical Reactions Analysis
Types of Reactions: The optomotor-blind protein, being a biological macromolecule, does not undergo typical chemical reactions like small organic molecules. Instead, it participates in biochemical interactions, such as binding to DNA, protein-protein interactions, and post-translational modifications.
Common Reagents and Conditions: Common reagents used in the study of the optomotor-blind protein include DNA-binding assays, antibodies for detection, and various buffers for maintaining protein stability. Conditions for these reactions are typically physiological, with controlled pH, temperature, and ionic strength to mimic the natural cellular environment .
Major Products Formed: The major products formed from interactions involving the optomotor-blind protein are typically complexes with DNA or other proteins. These complexes play a role in regulating gene expression and cellular processes during development .
Scientific Research Applications
The optomotor-blind protein has several scientific research applications, particularly in the fields of developmental biology and genetics. It is used to study the mechanisms of tissue and organ development in Drosophila, providing insights into the fundamental processes of morphogenesis and patterning . Additionally, the optomotor-blind protein is used as a model to understand the function of T-box transcription factors in other organisms, including humans .
In medicine, research on the optomotor-blind protein contributes to understanding congenital disorders caused by mutations in T-box genes. The protein’s role in regulating gene expression makes it a valuable tool for studying gene regulatory networks and their impact on development and disease .
Mechanism of Action
The optomotor-blind protein exerts its effects by binding to specific DNA sequences and regulating the transcription of target genes. It functions as a transcription factor, modulating the expression of genes involved in developmental processes. The protein’s activity is regulated by signaling pathways, such as the Decapentaplegic and Hedgehog pathways, which provide positional information during development .
The molecular targets of the optomotor-blind protein include genes involved in cell proliferation, differentiation, and patterning. By controlling the expression of these genes, the optomotor-blind protein ensures the proper development of tissues and organs in Drosophila .
Comparison with Similar Compounds
The optomotor-blind protein belongs to the T-box family of transcription factors, which are characterized by a conserved DNA-binding domain known as the T-box. Similar compounds include other T-box transcription factors, such as Brachyury, Tbx5, and Tbx6. These proteins share structural similarities and play roles in various developmental processes across different species .
What sets the optomotor-blind protein apart is its specific function in Drosophila development, particularly in the formation of the central nervous system, wings, and legs. While other T-box proteins have overlapping functions, the optomotor-blind protein’s unique expression pattern and regulatory roles make it a distinct and valuable model for studying T-box gene function .
Similar Compounds
- Brachyury
- Tbx5
- Tbx6
- Tbx1
- Tbx2
These proteins, like the optomotor-blind protein, are involved in regulating gene expression during development and have conserved roles across different species .
Properties
CAS No. |
146635-31-6 |
|---|---|
Molecular Formula |
C7H8Cl3N |
Molecular Weight |
0 |
Synonyms |
omb protein, Drosophila |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B1177410.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B1177415.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B1177427.png)
![2-(2-fluorophenoxy)-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B1177429.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1177431.png)
